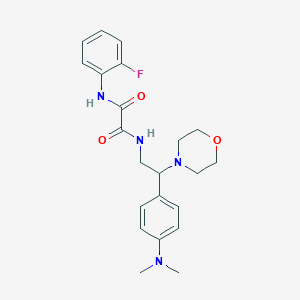

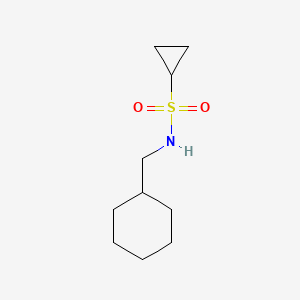

![molecular formula C16H13N3O2 B2664080 methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate CAS No. 1253527-97-7](/img/structure/B2664080.png)

methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate” is a chemical compound that contains a methyl ester group (-COOCH3), a pyridinyl group (a nitrogen-containing heterocyclic aromatic ring), and an imidazolyl group (a five-membered planar ring containing two nitrogen atoms). These groups are common in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a condensation reaction of a 1,2-diketone or 1,2-dialdehyde with ammonia or a primary amine. The pyridinyl group could be introduced through a cross-coupling reaction, and the methyl ester could be formed through an esterification reaction with methanol .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic imidazole and pyridine rings, which could engage in pi stacking interactions and hydrogen bonding. The presence of the ester group would add polarity to the molecule .Chemical Reactions Analysis

As an aromatic compound containing nitrogen, this molecule could participate in various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various types of coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the aromatic rings would likely make it relatively stable and resistant to oxidation. The ester group would make it polar and potentially increase its solubility in polar solvents .Applications De Recherche Scientifique

Enhancing NMDAR-mediated Neurotransmission

A pivotal study explored the role of sodium benzoate, a D-amino acid oxidase inhibitor, in enhancing NMDAR-mediated neurotransmission as a novel approach for treating schizophrenia. This clinical trial demonstrated significant improvements in various symptom domains and neurocognition in patients with chronic schizophrenia, highlighting the potential of sodium benzoate as an adjunctive therapy (Lane et al., 2013).

Metabolism and Disposition Studies

In a comprehensive study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist under development for insomnia treatment, researchers detailed the metabolic pathways and elimination processes of the compound. The study provides critical insights into the pharmacokinetics of SB-649868, showcasing its extensive metabolism and the principal routes of excretion (Renzulli et al., 2011).

Alzheimer's Disease Treatment

Another groundbreaking study investigated the efficacy and safety of sodium benzoate for treating amnestic mild cognitive impairment and mild Alzheimer's disease (AD). The research found that sodium benzoate significantly improved cognitive and overall functions in patients with early-phase AD, suggesting that D-amino acid oxidase inhibition could be a promising novel approach for treating dementing processes (Lin et al., 2014).

Exposure to Carcinogenic Heterocyclic Amines

A study on the exposure to carcinogenic heterocyclic amines in food and their detection in human urine emphasized the continuous exposure of humans to carcinogenic compounds through normal diet. This research has implications for understanding the dietary risks associated with cancer and the need for monitoring exposure to hazardous compounds (Wakabayashi et al., 1993).

Environmental and Occupational Exposures

Research on environmental and occupational exposures to organophosphorus and pyrethroid pesticides in South Australian preschool children revealed widespread chronic exposure. This study highlights the need for stringent regulatory measures and public health policies to mitigate the risks associated with pesticide exposure in vulnerable populations (Babina et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-(5-pyridin-2-yl-1H-imidazol-4-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-21-16(20)12-7-5-11(6-8-12)14-15(19-10-18-14)13-4-2-3-9-17-13/h2-10H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXUMRKOBGMXIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=C(NC=N2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N1-(furan-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2663998.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2663999.png)

![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664005.png)

![1-[(4-Chlorophenyl)methyl]-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2664009.png)

![(2S)-2-[(4-chlorophenyl)sulfonylamino]propanoic acid](/img/no-structure.png)

![[(2-Bromo-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2664016.png)